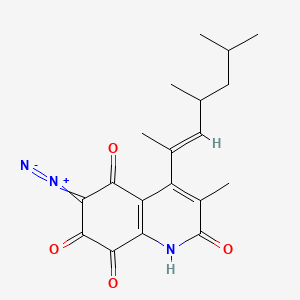
Lagunamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maclurin, also known as morintannic acid or fustic extract, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Maclurin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, maclurin is primarily located in the cytoplasm. Outside of the human body, maclurin can be found in fruits. This makes maclurin a potential biomarker for the consumption of this food product.
Maclurin is a member of benzophenones.
Applications De Recherche Scientifique
Biological Activities
- Cytotoxic Effects : Research indicates that lagunamycin exhibits strong cytotoxic activity against cancer cell lines. For instance, studies have shown that extracts containing this compound can achieve an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 50 µg/mL against several tumor cell lines, demonstrating its potential as an anticancer agent .
- Anti-inflammatory Properties : this compound has also been noted for its ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | IC50 < 50 µg/mL against various cancer cell lines | |
| Anti-inflammatory | Inhibition of 5-lipoxygenase |
Case Study: Cytotoxic Activity Evaluation
In a study evaluating the cytotoxic effects of this compound, researchers isolated compounds from Labrenzia aggregata and other bacterial strains. The chloroform extract demonstrated the highest cytotoxic activity with an IC50 value significantly lower than many conventional chemotherapeutic agents. This study highlights the potential of this compound as a lead compound for developing new cancer therapies .
Potential Applications in Medicine
- Cancer Treatment : Due to its cytotoxic properties, this compound is being explored as a candidate for developing novel anticancer drugs. Its mechanism of action involves inducing apoptosis in cancer cells, which could be harnessed in targeted therapies.
- Inflammatory Disease Management : The ability of this compound to inhibit key inflammatory pathways suggests its utility in treating conditions such as arthritis or other chronic inflammatory diseases.
Propriétés
Numéro CAS |
150693-65-5 |
|---|---|
Formule moléculaire |
C19H21N3O4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone |
InChI |
InChI=1S/C19H21N3O4/c1-8(2)6-9(3)7-10(4)12-11(5)19(26)21-14-13(12)16(23)15(22-20)18(25)17(14)24/h7-9H,6H2,1-5H3,(H,21,26)/b10-7+ |
Clé InChI |
XNWPXDGRBWJIES-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C |
SMILES isomérique |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/C |
SMILES canonique |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C |
Apparence |
Solid powder |
melting_point |
222.5 °C 222-222.5°C |
Key on ui other cas no. |
519-34-6 |
Description physique |
Solid |
Pictogrammes |
Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
5 mg/mL at 14 °C |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-diazo-4-(4,6-dimethyl-2-hepten-2-yl)-3-methyl-2,5,7,8-tetraoxoquinoline lagunamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















